molecular formula C8H17NO2 B12308682 rac-(3R,4S)-4-(tert-butylamino)oxolan-3-ol

rac-(3R,4S)-4-(tert-butylamino)oxolan-3-ol

Cat. No.: B12308682
M. Wt: 159.23 g/mol
InChI Key: ZOJINERDSOVKHL-UHFFFAOYSA-N
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Description

“rac-(3R,4S)-4-(tert-butylamino)oxolan-3-ol” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a tert-butylamino group and an oxolan ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(3R,4S)-4-(tert-butylamino)oxolan-3-ol” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as oxirane and tert-butylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the oxolan ring.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

“rac-(3R,4S)-4-(tert-butylamino)oxolan-3-ol” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

“rac-(3R,4S)-4-(tert-butylamino)oxolan-3-ol” has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of “rac-(3R,4S)-4-(tert-butylamino)oxolan-3-ol” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-(tert-butylamino)oxolan-3-ol: The enantiomer of the racemic mixture.

    (3S,4R)-4-(tert-butylamino)oxolan-3-ol: Another enantiomer with potentially different properties.

    4-(tert-butylamino)oxolan-3-ol: A compound with a similar structure but lacking chirality.

Uniqueness

“rac-(3R,4S)-4-(tert-butylamino)oxolan-3-ol” is unique due to its chiral nature and the presence of both tert-butylamino and oxolan groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-(tert-butylamino)oxolan-3-ol

InChI

InChI=1S/C8H17NO2/c1-8(2,3)9-6-4-11-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3

InChI Key

ZOJINERDSOVKHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1COCC1O

Origin of Product

United States

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